3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.
Preparation Methods
One common synthetic route involves the cyclization of a suitable hydrazide with a nitrile oxide to form the oxadiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide can be compared with other 1,2,4-oxadiazole derivatives, such as:
- 3-(4-methoxyphenyl)-1-(4-methylphenyl)-propynone
- 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 5-ethoxy-2-phenyl-1-benzofurancarboxylate
- 1,3-bis(4-methoxyphenyl)-1-propanone
These compounds share similar structural features but differ in their substituents and overall molecular architecture. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced biological activity .
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-27-13-8-6-12(7-9-13)18-24-17(28-25-18)11-10-16(26)23-15-5-3-2-4-14(15)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAQFRAZBYZADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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